molecular formula C7H15BrO B8646644 5-Bromo-2,2-dimethylpentan-1-ol CAS No. 411217-72-6

5-Bromo-2,2-dimethylpentan-1-ol

Cat. No. B8646644
M. Wt: 195.10 g/mol
InChI Key: WMOFCIBGNJYRRC-UHFFFAOYSA-N
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Patent
US08642653B2

Procedure details

According to the procedure for the preparation of 207d, 206a (78.0 g, 0.40 mol) was reacted with 3,4-dihydro-2H-pyran (41.5 g, 0.49 mol) and p-toluenesulfonic acid hydrate (0.42 g, 2.2 mmol) in CH2Cl2 (0.5 L) to yield 207a (101.0 g, 90%) as a pale-yellow oil, which was used without further purification. 1H NMR (CDCl3): δ 4.55 (t, 1 H, J=2.9), 3.83 (m, 1 H), 3.51 (m, 1 H), 3.47 (d, 1 H, J=9.0), 3.38 (t, 2 H, J=6.8), 2.98 (d, 1 H, J=9.0), 1.94-1.75 (m, 2 H), 1.75-1.44 (m, 6 H), 1.40 (t, 2 H, J=8.5), 0.91 (s, 3 H), 0.90 (s, 3 H). 13C NMR (CDCl3): δ 99.01, 76.17, 61.85, 37.89, 34.66, 34.04, 30.62, 27.92, 25.60, 24.64, 24.56, 19.41. HRMS (LSIMS, nba): Calcd for C12H24BrO2 (MH+): 279.0960, found: 279.0955.
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
0.42 g
Type
catalyst
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
BrC[CH2:3][CH2:4][CH2:5][C:6]([CH3:21])([C:15]1C=CC=CC=1)[CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1.[Br:22]CCCC(C)(C)CO.O1C=CCCC1>C(Cl)Cl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:22][CH2:3][CH2:4][CH2:5][C:6]([CH3:21])([CH3:15])[CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1 |f:4.5|

Inputs

Step One
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(COC1OCCCC1)(C1=CC=CC=C1)C
Name
Quantity
78 g
Type
reactant
Smiles
BrCCCC(CO)(C)C
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0.5 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.42 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(COC1OCCCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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